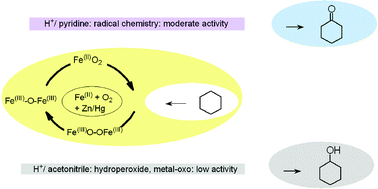Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFeIICl2 complex in mild oxidation chemistry†
Dalton Transactions Pub Date: 2010-11-18 DOI: 10.1039/C0DT00756K
Abstract
We report that the oxygen sensitivity of some Fe(II) complexes with tripodal

Recommended Literature
- [1] Characterization of chemical composition and bacterial community of corrosion scales in different drinking water distribution systems†
- [2] Cerium oxide nanoparticles: properties, biosynthesis and biomedical application
- [3] CdSe on a mesoporous transparent conducting oxide scaffold as a photocathode†
- [4] Calix[4]semitube diquinone: a potassium selective redox-active ionophore
- [5] Blue-green emitting cationic iridium complexes with 1,3,4-oxadiazole cyclometallating ligands: synthesis, photophysical and electrochemical properties, theoretical investigation and electroluminescent devices†
- [6] Carbon nanotube/poly(2,4-hexadiyne-1,6-diol) nanocomposites prepared with the aid of supercritical CO2
- [7] CeO2 decorated bimetallic phosphide nanowire arrays for enhanced oxygen evolution reaction electrocatalysis via interface engineering†
- [8] Bi2S3/C nanorods as efficient anode materials for lithium-ion batteries†
- [9] Carbon nanosphere-functionalized graphenenanosheets for sensing biomolecules based on platinum nanoflower labeling
- [10] Carbon nanotube mat as substrate for ZnO nanotip field emitters†

Journal Name:Dalton Transactions
research_products
-
CAS no.: 52488-29-6









